molecular formula C18H35O4- B1259267 9,10-Dihydroxystearate

9,10-Dihydroxystearate

Cat. No.: B1259267
M. Wt: 315.5 g/mol
InChI Key: VACHUYIREGFMSP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-dihydroxystearate is a long-chain fatty acid anion that is the conjugate base of 9,10-dihydroxystearic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a long-chain fatty acid anion and a hydroxy fatty acid anion. It is a conjugate base of a 9,10-dihydroxyoctadecanoic acid.

Scientific Research Applications

Industrial Applications 9,10-Dihydroxystearate, particularly derived from palm-based oils, has significant industrial applications. It's utilized in the production of cosmetics, food, personal care, and pharmaceutical products. Its development includes processes like epoxidation, hydrolysis, blending, esterification, amidation, and polymerization. This compound, along with its derivatives such as DHSA-stearates and DHSA-estolides, finds its use in products like soaps, deodorant sticks, and shampoos (Koay et al., 2011).

Chemical Reactivity Research has shown that methyl this compound can be oxidized under specific conditions to yield various monobasic and dibasic acids like acetic, propionic, and succinic acids, which have potential applications in different chemical processes (Kameoka, 1961).

Biochemical Studies The compound has been studied for its biochemical properties, like being a substrate for cytosolic epoxide hydrolase. This enzyme converts this compound into various hydrated forms, demonstrating its potential in biochemical research and applications (Nourooz-Zadeh et al., 1992).

Polymer Compatibility this compound derivatives have been studied for their compatibility with commercial polymers. This includes alkyl and alkenyl esters of 9,10-dihydroxystearic acid, which are promising materials for polymer applications (Knight et al., 1950).

Analytical Chemistry In the field of analytical chemistry, this compound has been used as an internal standard in chromatographic methods for quantifying various lipid components (Payne-Wahl et al., 1981).

Biocatalysis Enzymatic methods have been developed for the synthesis of this compound esters. This involves lipase-catalyzed reactions that demonstrate the compound's potential in biocatalytic processes (Awang et al., 2005).

Properties

IUPAC Name

9,10-dihydroxyoctadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACHUYIREGFMSP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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